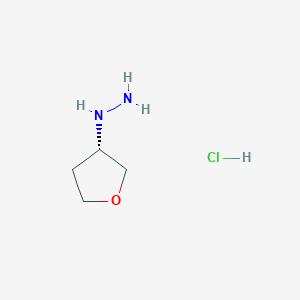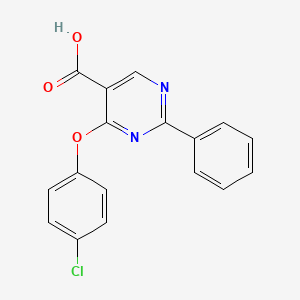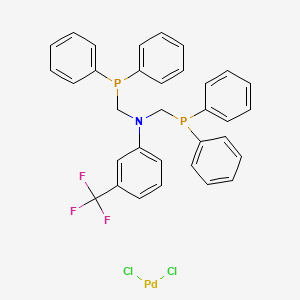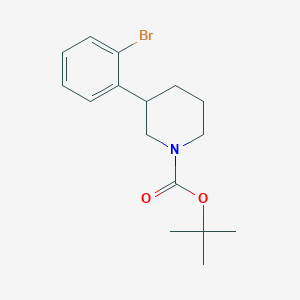![molecular formula C11H20N2O4S B2619700 (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide CAS No. 1320326-72-4](/img/structure/B2619700.png)
(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the thienopyrrole ring system, and oxidation of the sulfur atom to form the sulfone.", "Starting Materials": [ "L-alanine", "2,5-dimethoxytetrahydrofuran", "methyl acrylate", "sodium hydride", "ethyl 2-bromoacetate", "thiophene-2-carboxaldehyde", "sodium borohydride", "tert-butyl carbamate", "sodium chlorite", "acetic acid" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl carbamate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent", "Addition of 2,5-dimethoxytetrahydrofuran to the protected amine group to form a cyclic imine intermediate", "Reaction of the cyclic imine intermediate with methyl acrylate in the presence of sodium hydride to form a beta-lactam intermediate", "Hydrolysis of the beta-lactam intermediate with hydrochloric acid to form a thiolactam intermediate", "Reaction of the thiolactam intermediate with ethyl 2-bromoacetate in the presence of sodium hydride to form a thienopyrrole intermediate", "Reduction of the thienopyrrole intermediate with sodium borohydride to form the corresponding dihydrothienopyrrole intermediate", "Oxidation of the dihydrothienopyrrole intermediate with sodium chlorite in the presence of acetic acid to form the final product, (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide" ] } | |
| 1320326-72-4 | |
Fórmula molecular |
C11H20N2O4S |
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
tert-butyl N-(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-8-6-18(15,16)9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
HPQSKLZMAPCWBI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2619620.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2619622.png)
![1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2619624.png)

![phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride](/img/structure/B2619627.png)
![ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B2619630.png)




